![molecular formula C9H13N3 B13499296 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
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Overview
Description
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through various synthetic routes. The subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, followed by gold-catalyzed cyclization of pyrazoles by alkyne groups, and finally, cyclization by sodium hydride (NaH) .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and advanced purification techniques to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine monohydrate, gold catalysts, and sodium hydride . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include various derivatives of the compound with enhanced biological and chemical properties .
Scientific Research Applications
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology and medicine, the compound is investigated for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Additionally, it is used in the development of new drugs and therapeutic agents . In industry, this compound is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit kinase activity, which plays a crucial role in various cellular processes . By targeting kinase enzymes, this compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . This makes it a promising candidate for the development of new therapeutic agents for treating various diseases .
Comparison with Similar Compounds
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be compared with other similar compounds such as pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and 6H-pyrrolo[3,4-b]pyrazine . These compounds share a similar heterocyclic structure but differ in their biological activities and chemical properties . For example, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . The unique structure of this compound allows it to exhibit a distinct set of biological activities and makes it a valuable compound for various applications .
Biological Activity
3-Ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound notable for its unique structure and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H13N3
- Molecular Weight : 163.22 g/mol
- Structure : The compound features a pyridine ring fused to a pyrazine ring with an ethyl group at the 3-position of the pyridine ring, which influences its chemical reactivity and biological interactions .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds within the pyrido[2,3-b]pyrazine family may possess antimicrobial properties. However, specific data on this compound's activity against various pathogens is still limited and requires further investigation .
- Enzyme Inhibition : The compound is being explored for its potential to inhibit certain enzymes involved in disease processes. Its mechanism of action likely involves binding to enzyme active sites or modulating receptor functions .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
-
Cyclization Reactions : Starting from appropriate precursors such as 1,2-diamines and 1,2-dicarbonyl compounds can yield this compound through cyclization processes.
1 2 Diamine+1 2 Dicarbonyl→Pyrido 2 3 b pyrazine derivative
- Industrial Production : While specific industrial methods are not extensively documented, they generally involve scaling up laboratory synthesis techniques to optimize yields and purity while ensuring cost-effectiveness and environmental sustainability .
Antimycobacterial Activity
A study on structurally similar compounds demonstrated that certain derivatives showed significant antimycobacterial activity against Mycobacterium tuberculosis. Although specific data on this compound was not highlighted in this context, the structural similarities suggest potential efficacy in this area .
Interaction Studies
Research focusing on the binding affinity of this compound to various biological targets has been conducted. These studies are crucial for understanding the pharmacodynamics of the compound and guiding further drug development efforts. The compound's unique ethyl substitution may enhance its binding properties compared to analogs .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine | C16H20ClN3O | Antimycobacterial (MIC = 6.25 µg/mL) |
5-chloro-N-(4-methoxybenzyl)pyrazine | C15H15ClN2O | Antifungal activity (MIC = 15.62 µmol/L) |
This table illustrates how compounds with structural similarities may exhibit varying degrees of biological activity based on their specific substitutions and functional groups.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H13N3/c1-2-7-6-11-8-4-3-5-10-9(8)12-7/h3-5,7,11H,2,6H2,1H3,(H,10,12) |
InChI Key |
FOVLIIUOTXECQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C(N1)N=CC=C2 |
Origin of Product |
United States |
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